molecular formula C5H6F3N3O2S B12950741 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonamide

1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonamide

Cat. No.: B12950741
M. Wt: 229.18 g/mol
InChI Key: CBRWOANDWFPZPE-UHFFFAOYSA-N
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Description

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonamide is a high-value chemical scaffold designed for research and development in medicinal and agrochemistry. This compound features a pyrazole core substituted with a sulfonamide group and a metabolically stable trifluoromethyl group, a combination known to significantly enhance biological activity, bioavailability, and lipophilicity . This scaffold is of particular interest for designing novel active ingredients. Pyrazole sulfonamide derivatives demonstrate potent antifungal activity against phytopathogens such as Rhizoctonia solani , showing efficacy that can surpass commercial fungicides . Furthermore, its structural similarity to celecoxib, a well-known anti-inflammatory drug that contains a trifluoromethyl pyrazole and a sulfonamide group, highlights its potential in pharmaceutical research for targeting inflammatory pathways . The compound also serves as a key intermediate in charge-transfer complexation studies, useful for developing materials with specific optical and electronic properties . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C5H6F3N3O2S

Molecular Weight

229.18 g/mol

IUPAC Name

2-methyl-5-(trifluoromethyl)pyrazole-3-sulfonamide

InChI

InChI=1S/C5H6F3N3O2S/c1-11-4(14(9,12)13)2-3(10-11)5(6,7)8/h2H,1H3,(H2,9,12,13)

InChI Key

CBRWOANDWFPZPE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazole Core: 1-methyl-3-(trifluoromethyl)-1H-pyrazole

The key intermediate for the target sulfonamide is 1-methyl-3-(trifluoromethyl)-1H-pyrazole. Several methods have been developed for its efficient and selective synthesis:

  • From 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and methylhydrazine:
    This high-yielding method involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methylhydrazine to produce a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and its 5-substituted isomer. The mixture can be separated based on differences in boiling points under controlled pressure conditions. This approach is practical and scalable, providing a reliable source of the pyrazole core for further functionalization.

  • Selective crystallization and reaction conditions:
    Improvements in selectivity and yield have been reported by controlling reaction temperature (50–140 °C) and using aqueous or ethanol media without additional solvents. The product crystallizes as large platelet-like crystals, facilitating efficient filtration and purification.

Parameter Details
Starting material 4-ethoxy-1,1,1-trifluoro-3-buten-2-one
Reagent Methylhydrazine
Solvent Water or ethanol
Temperature range 50–140 °C
Product form Large platelet-like crystals
Yield Up to 86.5% (with selectivity ~96:4)

Introduction of the Sulfonamide Group

The sulfonamide functionality is introduced onto the pyrazole ring, typically at the 5-position relative to the methyl group. The general synthetic strategy involves:

  • Functionalization of the pyrazole ring:
    Starting from 1-methyl-3-(trifluoromethyl)-1H-pyrazole, lithiation or halogenation (e.g., bromination with N-bromosuccinimide under mild conditions) at the 5-position allows for subsequent substitution reactions.

  • Sulfonamide formation:
    The sulfonamide group is introduced by reaction of the corresponding sulfonyl chloride derivative with ammonia or amines. This step is usually performed after halogenation or lithiation to install the sulfonyl moiety selectively.

  • Multi-step synthesis:
    The overall synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonamide involves these sequential transformations starting from the pyrazole core, ensuring high purity and yield of the final sulfonamide product.

Step Reaction Type Reagents/Conditions Outcome
Halogenation Bromination NBS, mild conditions 5-bromo-1-methyl-3-(trifluoromethyl)pyrazole
Lithiation and trapping Ortho-metalation n-BuLi, electrophiles Functionalized pyrazole intermediates
Sulfonamide formation Sulfonylation Sulfonyl chloride + NH3 or amine This compound

Alternative Synthetic Approaches

  • One-pot synthesis via nitrile imines and mercaptoacetaldehyde:
    A novel one-pot method for 1-aryl-3-trifluoromethylpyrazoles involves in situ generation of nitrile imines and their (3 + 3)-annulation with mercaptoacetaldehyde, followed by dehydration and ring contraction. Although this method is primarily reported for 1-aryl derivatives, it demonstrates the potential for mild, scalable synthesis of trifluoromethylated pyrazoles, which could be adapted for sulfonamide derivatives.

  • Flow chemistry and functional group transformations:
    Recent advances include lithiation in flow reactors to introduce various functional groups on the pyrazole ring, enabling efficient synthesis of derivatives including sulfonamides. This approach offers improved control, scalability, and safety.

Summary Table of Preparation Methods

Method Starting Materials Key Steps Advantages Yield/Selectivity
Reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methylhydrazine 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, methylhydrazine Cyclization to pyrazole core, separation of regioisomers High yield, scalable, practical Yield up to 86.5%, selectivity ~96:4
Halogenation and sulfonylation 1-methyl-3-(trifluoromethyl)-1H-pyrazole Bromination, lithiation, sulfonamide formation Selective functionalization, versatile High purity sulfonamide product
One-pot nitrile imine method Nitrile imines, mercaptoacetaldehyde (3 + 3)-annulation, dehydration Mild conditions, functional group tolerance Moderate to high yields reported
Flow lithiation and functionalization 1-methyl-3-(trifluoromethyl)-1H-pyrazole Lithiation in flow, electrophilic trapping Enhanced control, safety, scalability Efficient functional group introduction

Research Findings and Challenges

  • The selectivity between regioisomers during pyrazole formation is critical and can be optimized by reaction conditions and solvent choice.
  • Crystallization behavior affects purification efficiency; platelet-like crystals improve filtration and washing compared to needle-like crystals from older methods.
  • Introduction of the sulfonamide group requires careful control of reaction conditions to avoid side reactions and ensure high purity.
  • New synthetic methodologies such as flow chemistry and one-pot protocols offer promising routes to streamline production and functionalization.

Chemical Reactions Analysis

Halogenation Reactions

The compound undergoes regioselective bromination at the 4-position using N-bromosuccinimide (NBS) under mild conditions. This reaction is critical for introducing halogen handles for cross-coupling or further functionalization .

  • Conditions : NBS in dichloromethane (DCM) at 0–25°C.

  • Outcome : Formation of 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonamide with high regioselectivity.

  • Mechanistic Insight : The electron-withdrawing trifluoromethyl group directs electrophilic bromination to the less hindered 4-position .

Functionalization via Lithiation

Directed ortho-metalation (DoM) enables the introduction of diverse functional groups. Lithiation occurs at the 4-position using lithium diisopropylamide (LDA), followed by quenching with electrophiles .

ElectrophileProductApplication
CO₂4-Carboxylic acid derivativeBioconjugation
DMF4-AldehydeSchiff base formation
B(OMe)₃4-Boronic acid pinacol esterSuzuki-Miyaura coupling
SO₂Cl₂4-Sulfonyl chlorideNucleophilic substitution reactions

Key Advantage : Reactions occur in a flow reactor, enhancing yield (70–85%) and scalability .

Sulfonamide Group Reactivity

The sulfonamide moiety participates in:

  • N-Alkylation : Reacts with alkyl halides to form N-substituted derivatives under basic conditions.

  • Hydrolysis : Resistant to hydrolysis under acidic/basic conditions due to the electron-withdrawing trifluoromethyl group, ensuring stability in biological systems .

  • Hydrogen Bonding : Acts as a hydrogen-bond donor/acceptor, influencing crystallinity and solubility (e.g., crystal packing parameters: monoclinic, space group P2₁/n, a = 9.9491 Å, β = 113.473°) .

Regioisomer Separation

Synthetic routes often produce regioisomers (e.g., 3- vs. 5-trifluoromethyl isomers). Separation leverages differences in volatility under reduced pressure:

  • 3-Trifluoromethyl isomer : Higher boiling point at 0.1 mmHg (65°C vs. 55°C for 5-isomer) .

  • Selectivity : Achieved via distillation or chromatography, critical for pharmaceutical applications .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

One of the most significant applications of 1-methyl-3-(trifluoromethyl)-1H-pyrazole derivatives is their role as antiviral agents. Research has shown that compounds like 1-methyl-3-(trifluoromethyl)-N-[4-sulfonylphenyl]-1H-pyrazole-5-carboxamide exhibit potent inhibitory effects against the measles virus by targeting the viral RNA-dependent RNA polymerase complex. The structure-activity relationship (SAR) studies indicate that modifications to the trifluoromethyl and pyrazole moieties are crucial for maintaining antiviral potency .

Antifungal Properties

Several studies have demonstrated the antifungal activity of derivatives of this compound. For instance, N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides have shown moderate antifungal effects against various phytopathogenic fungi, outperforming traditional fungicides like carboxin and boscalid . The effective concentration (EC50) values indicate promising potential for agricultural applications.

Agricultural Applications

Herbicides Development

The compound serves as an intermediate in the synthesis of herbicides such as pyroxasulfone, which is used to control annual grass and broadleaf weeds in various crops. The synthesis route involves high selectivity methods that enhance yield and purity of the desired isomers, making it a valuable precursor in agrochemical formulations .

ApplicationDescription
AntiviralInhibits measles virus replication
AntifungalEffective against phytopathogenic fungi
HerbicidesIntermediate for pyroxasulfone synthesis

Material Science Applications

Charge Transfer Complexes

Research into the charge-transfer chemistry of pyrazole derivatives has revealed their potential use in material science, particularly in developing sensors and electronic devices. Studies indicate that 1-methyl-3-trifluoromethyl-2-pyrazoline-5-one exhibits interesting properties that can be harnessed for creating advanced materials .

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral efficacy of 1-methyl-3-(trifluoromethyl)-N-[4-sulfonylphenyl]-1H-pyrazole-5-carboxamide reported an EC50 value of 250 nM against measles virus-infected cells. This indicates a strong potential for further development into therapeutic agents for viral infections .

Case Study 2: Agricultural Impact

In evaluating the antifungal activity of synthesized N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides, it was found that certain compounds exhibited over 50% inhibition against Gibberella zeae at a concentration of 100 µg/mL. This performance suggests that these compounds could be developed into effective fungicides for agricultural use .

Mechanism of Action

The mechanism of action of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins . These interactions can modulate various biological pathways, contributing to the compound’s pharmacological effects.

Comparison with Similar Compounds

Key Differences :

  • Bioactivity : Carboxamides are prominent in antiviral and anticoagulant applications, whereas sulfonamides are less explored in these areas.

1,3,4-Oxadiazole Derivatives

Trifluoromethyl pyrazole cores are frequently integrated into 1,3,4-oxadiazole scaffolds for agrochemical applications:

  • 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g) : Shows fungicidal activity (>50% inhibition against Sclerotinia sclerotiorum at 50 μg/mL) and herbicidal effects. Molecular docking reveals interactions with succinate dehydrogenase (SDH), mimicking the binding mode of the lead compound penthiopyrad .
  • 2-((2-Fluorobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole : Exhibits a melting point of 101–102°C and 78.2% yield, highlighting the influence of substituents on physicochemical properties .

Key Differences :

  • Structural Flexibility : Oxadiazoles allow for diverse thioether substitutions, enabling tailored bioactivity, while sulfonamides offer a rigid sulfonyl group for hydrogen bonding.

Carboxylic Acid Derivatives

The carboxylic acid analog, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid , is a versatile intermediate used to synthesize carboxamides and esters. It serves as a precursor in antifungal agent development .

Key Differences :

  • Reactivity : The carboxylic acid is more reactive in coupling reactions (e.g., with amines to form carboxamides) compared to the sulfonamide, which is typically inert under similar conditions.

Pharmacological and Agrochemical Data

Compound Class Example Bioactivity/Application Key Data Reference
Sulfonamide Target Compound Intermediate Discontinued commercial status
Carboxamide DPC423 Factor Xa inhibitor Ki = 13 pM; oral bioavailability
Oxadiazole 5g Fungicidal/Herbicidal >50% inhibition at 50 μg/mL
Carboxylic Acid CAS 128694-63-3 Synthetic intermediate Used in antifungal agents

Biological Activity

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Chemical Formula : C₆H₆F₃N₃O₂S
  • Molecular Weight : 193.13 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways associated with various diseases:

  • Cyclooxygenase Inhibition : The compound has been shown to act as a selective inhibitor of cyclooxygenase-2 (COX-2), which is implicated in inflammatory processes and pain signaling. Studies indicate that it exhibits potent anti-inflammatory effects comparable to established COX inhibitors like celecoxib .
  • Anticancer Activity : Research indicates that pyrazole derivatives can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. The compound's mechanisms include inducing apoptosis and disrupting microtubule assembly, which are critical for cancer cell proliferation .
  • Antimicrobial Properties : Some studies have suggested that compounds related to pyrazoles possess antibacterial and antifungal activities, making them potential candidates for treating infections caused by resistant strains .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
COX-2 InhibitionPotent (IC50 < 0.01 µM)
Anticancer (MDA-MB-231)IC50 = 2.43–7.84 µM
AntimicrobialVariable effectiveness

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound, against COX enzymes. The compound showed an IC50 value significantly lower than traditional NSAIDs, indicating superior selectivity for COX-2 over COX-1, which reduces gastrointestinal side effects commonly associated with non-selective inhibitors .

Case Study 2: Anticancer Efficacy

In vitro studies demonstrated that this pyrazole derivative induced apoptosis in MDA-MB-231 cells at concentrations as low as 1 µM, enhancing caspase-3 activity significantly. This suggests a promising role in breast cancer treatment, warranting further investigation into its mechanisms and potential clinical applications .

Research Findings

Recent literature highlights the ongoing research into the structure-activity relationships (SAR) of pyrazole derivatives. The introduction of trifluoromethyl groups has been shown to enhance biological potency across various assays:

  • Enhanced Potency : Compounds with trifluoromethyl substitutions exhibit improved binding affinities to their targets compared to their non-fluorinated counterparts .
  • Diverse Applications : The versatility of pyrazoles extends beyond anti-inflammatory and anticancer properties; they are also being explored for antiviral and antibacterial applications, reflecting their broad therapeutic potential .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonamide, and how can reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, sulfonamide formation typically involves reacting a pyrazole-sulfonyl chloride intermediate with ammonia or amines under controlled pH (e.g., alkaline conditions). Reaction temperature (0–25°C) and solvent choice (e.g., THF or DCM) critically affect intermediates’ stability and final yield. Purification via column chromatography or recrystallization is recommended .

Q. How is the structural identity of this compound confirmed in early-stage research?

  • Methodological Answer : Structural elucidation relies on X-ray crystallography (for solid-state conformation) and spectroscopic methods:

  • ¹H/¹³C NMR : Assign peaks based on trifluoromethyl (-CF₃) deshielding (δ ~110–120 ppm in ¹³C) and sulfonamide protons (δ ~7–8 ppm in ¹H).
  • FT-IR : Confirm sulfonamide S=O stretches (1350–1150 cm⁻¹) and pyrazole ring vibrations (1600–1500 cm⁻¹).
  • Mass Spectrometry : ESI-MS or HRMS validates molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What preliminary pharmacological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Initial screening includes in vitro enzyme inhibition assays (e.g., cyclooxygenase-2 (COX-2) for anti-inflammatory potential) and cell viability assays (e.g., MTT for cytotoxicity). Dose-response curves (1–100 µM) and IC₅₀ calculations are standard. Positive controls (e.g., celecoxib for COX-2) ensure assay validity .

Advanced Research Questions

Q. How can computational methods optimize the compound’s structure for target selectivity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) predict binding modes to targets like COX-2. Focus on sulfonamide interactions with catalytic residues (e.g., Arg120, Tyr355). QSAR models prioritize substituents at the pyrazole 5-position to enhance affinity while minimizing off-target effects .

Q. What strategies resolve contradictions in toxicity data across related pyrazole-sulfonamide analogs?

  • Methodological Answer : Discrepancies in acute toxicity (e.g., LD₅₀ variations) require metabolic profiling (LC-MS/MS) to identify reactive metabolites and in silico toxicity prediction (e.g., ProTox-II). Cross-validate findings with Ames tests (mutagenicity) and hepatocyte assays to assess hepatic metabolism .

Q. How do substituent variations at the pyrazole 3- and 5-positions affect physicochemical properties?

  • Methodological Answer : LogP calculations (e.g., ClogP) and Hansen solubility parameters quantify lipophilicity and solubility. Introducing electron-withdrawing groups (e.g., -CF₃) at position 3 enhances metabolic stability, while polar sulfonamide groups improve aqueous solubility. Experimental validation via HPLC solubility assays (pH 1–7.4) is critical .

Q. What advanced spectroscopic techniques characterize its interaction with biological targets?

  • Methodological Answer : Surface Plasmon Resonance (SPR) measures real-time binding kinetics (ka/kd) to immobilized proteins. NMR titration experiments map ligand-induced chemical shift perturbations in target residues. Cryo-EM (for large complexes) or X-ray co-crystallography provides atomic-resolution interaction details .

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